6-amino-7-Benzothiazolecarbonitrile

説明

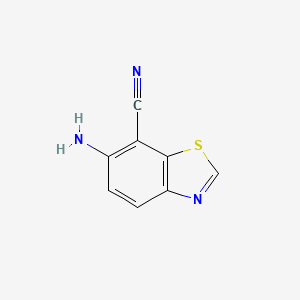

6-Amino-7-benzothiazolecarbonitrile is a benzothiazole derivative featuring an amino (-NH₂) group at position 6 and a carbonitrile (-CN) group at position 7. Benzothiazole derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their electron-deficient aromatic systems and versatile reactivity. The amino and nitrile groups likely enhance its solubility and reactivity, making it a candidate for further functionalization or as a building block in pharmaceutical synthesis.

特性

分子式 |

C8H5N3S |

|---|---|

分子量 |

175.21 g/mol |

IUPAC名 |

6-amino-1,3-benzothiazole-7-carbonitrile |

InChI |

InChI=1S/C8H5N3S/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-2,4H,10H2 |

InChIキー |

QEMNKQSSPKQUHL-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1N)C#N)SC=N2 |

製品の起源 |

United States |

準備方法

DABCO-Catalyzed Cyanation Method

A key preparation strategy involves the cyanation of 6-amino-2-chlorobenzothiazole using sodium cyanide (NaCN) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This method is notable for its mild reaction conditions, high yield, and scalability.

- Substrate: 6-amino-2-chlorobenzothiazole

- Cyanide source: Sodium cyanide (NaCN)

- Catalyst: DABCO (15 mol%)

- Solvent: Mixture of acetonitrile and water (optimized ratio)

- Temperature: Room temperature

- Reaction time: Approximately 24 hours

- The reaction proceeds efficiently at ambient temperature.

- DABCO is essential as a catalyst; no reaction occurs without it.

- The use of acetonitrile/water mixture improves solubility and reduces side reactions compared to DMSO.

- Excess cyanide is quenched safely with iron(III) chloride solution post-reaction.

- Purification involves filtration, crystallization, and chromatography.

| Entry | Solvent(s) | Conversion of 6 (%) | Product Ratio (13:14:15) | Yield of 13 (%) |

|---|---|---|---|---|

| 1 | DMSO/H2O (1:1) | 100 | 100:0:0 | 90 |

| 2 | Ethanol | 100 | 17:32:51 | Not Determined |

| 3 | MeCN/H2O (10:1) | 100 | 100:0:0 | 75 |

Notes:

Alternative Cyanation Using Appel’s Salt

Another reported method uses 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) for cyanation. This approach avoids direct use of cyanide salts but has drawbacks:

Palladium and Copper-Catalyzed Cyanation

Attempts to use palladium or copper catalysts with potassium hexaferricyanide as a cyanide source were reported but found ineffective for 6-amino-2-halobenzothiazoles. These methods are generally slower and less efficient for this substrate class.

Functionalization of Benzothiazole Core

Beyond cyanation, the introduction of the amino group at position 6 can be achieved by nitration followed by reduction or by direct amination methods. For example:

- Nitration of 2-chlorobenzothiazole followed by catalytic reduction yields 6-amino-2-chlorobenzothiazole.

- Subsequent cyanation as described above installs the cyano group at position 7 (or 2, depending on numbering conventions in literature).

Detailed Research Outcomes and Analysis

Yield and Purity

The DABCO-catalyzed cyanation method yields this compound with isolated yields of up to 90% under optimized conditions. The reaction proceeds cleanly with minimal side products when using acetonitrile/water as solvent, facilitating straightforward purification by crystallization and chromatography.

Comparative Advantages

| Method | Yield (%) | Safety | Scalability | Cost | Purification Complexity |

|---|---|---|---|---|---|

| DABCO-Catalyzed Cyanation | Up to 90 | Moderate (NaCN) | High | Low | Moderate (filtration, crystallization) |

| Appel’s Salt Cyanation | Variable | Low (toxic reagents) | Moderate | High | Moderate |

| Pd/Cu Catalysis | Low | Moderate | Low | Moderate | High |

化学反応の分析

Types of Reactions

6-Amino-7-Benzothiazolecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

科学的研究の応用

6-Amino-7-Benzothiazolecarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential anticancer and antimicrobial activities.

作用機序

The mechanism of action of 6-Amino-7-Benzothiazolecarbonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

類似化合物との比較

Comparison with Similar Compounds

The following compounds, derived from the evidence, share structural or functional similarities with 6-amino-7-benzothiazolecarbonitrile, enabling comparative analysis of their properties and applications:

5-Amino-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile (7b)

- Structure: A carbazole framework with amino, oxo, and carbonitrile groups.

- Properties : Melting point: 187–192°C; characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS .

- Applications : Used as a catalyst precursor in synthesizing benzo[a]carbazole derivatives via Brønsted acid-catalyzed cyclization .

Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Structure: Benzodithiazine core with chloro, methylhydrazino, and ester groups.

- Properties : Melting point: 252–253°C (decomposes); IR bands for SO₂ (1340, 1155 cm⁻¹) and C=O (1740 cm⁻¹) .

4-Amino-6-phenylamino-thieno[3,2-d]pyrimidin-7-carbonitrile

- Structure: Thienopyrimidine scaffold with amino, phenylamino, and nitrile substituents.

- Synthesis : Prepared via formamide-mediated cyclization and subsequent benzaldehyde condensation .

- Reactivity : The nitrile group facilitates further derivatization, such as Schiff base formation .

5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d)

- Structure: Pyrroloimidazole fused with bromophenyl and benzylideneamino groups.

- Properties : Melting point: 259–260°C; confirmed by $ ^1H $ NMR, $ ^{13}C $ NMR, and MS (M⁺ = 559) .

- Applications: Potential use in drug discovery due to its complex heterocyclic architecture .

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

- Structure : Imidazothiazole with benzylsulfanyl and nitrile groups.

- Availability : Commercially supplied for research, indicating industrial relevance .

6-[(6-Aminohexyl)oxy]-7-nitro-2-benzothiazolecarbonitrile

- Structure: Benzothiazole with nitro (-NO₂) and aminohexyloxy (-O-(CH₂)₆-NH₂) substituents.

- Properties : Molecular formula C₁₄H₁₆N₄O₃S; used as a pharmaceutical intermediate .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。